Orilotimod potassium
Description
Orilotimod potassium (CAS: 960155-19-5), also known as APO805K1, is an anti-psoriatic agent developed for moderate-to-severe plaque psoriasis. Its molecular formula is C₁₆H₁₈KN₃O₅, with a molecular weight of 371.44 g/mol . The compound is administered orally, with Phase II clinical trials completed in the U.S., though further development status remains unclear . Pharmacokinetic studies indicate dose-dependent Cmax values at 10 mg, 30 mg, 60 mg, and 100 mg doses by Day 14 .
Properties
CAS No. |
960155-19-5 |
|---|---|
Molecular Formula |
C16H18KN3O5 |
Molecular Weight |
371.43 g/mol |
IUPAC Name |
potassium;(2R)-2-amino-5-[[(1R)-1-carboxylato-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoate;hydron |
InChI |
InChI=1S/C16H19N3O5.K/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12;/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24);/q;+1/p-1/t11-,13-;/m1./s1 |
InChI Key |
JBUWHGCMOSDECA-LOCPCMAASA-M |
Isomeric SMILES |
[H+].C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)[O-])NC(=O)CC[C@H](C(=O)[O-])N.[K+] |
Canonical SMILES |
[H+].C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])NC(=O)CCC(C(=O)[O-])N.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Orilotimod potassium involves multiple steps, including the formation of the indole ring and subsequent functionalization. The detailed synthetic route is proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:
- Formation of the indole ring through Fischer indole synthesis.
- Functionalization of the indole ring with appropriate substituents.
- Introduction of the potassium salt form through neutralization with potassium hydroxide.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Orilotimod potassium can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Orilotimod potassium has several scientific research applications, including:
Chemistry: Used as a model compound to study indole chemistry and its reactivity.
Biology: Investigated for its effects on cellular pathways and immune responses.
Medicine: Studied for its potential therapeutic effects in treating autoimmune diseases like plaque psoriasis
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The exact mechanism of action of Orilotimod potassium is not fully understood. it is believed to modulate immune responses, potentially by interacting with specific molecular targets involved in inflammation and immune regulation . Further research is needed to elucidate the precise pathways and targets involved.
Comparison with Similar Compounds
Molecular and Structural Features
Orilotimod potassium is distinguished by its potassium salt formulation, which may enhance solubility and bioavailability compared to neutral forms. For example, pentosan polysulfate sodium, another sulfated polysaccharide, requires stringent API sameness validation using orthogonal analytical methods (e.g., NMR, chromatography) to ensure batch consistency . However, Orilotimod’s stereochemical complexity (two defined stereocenters) sets it apart from simpler salts like potassium iodide (KI), which lacks therapeutic activity in psoriasis .
Table 1: Molecular Comparison
Pharmacokinetic and Clinical Profiles
This compound’s oral bioavailability and dose-linear Cmax contrast with multicomponent solids like atorvastatin calcium-dipicolinic acid, which rely on co-crystallization to modulate solubility . While Orilotimod’s Phase II data suggest efficacy in psoriasis, comparable compounds like omipalisib (a PI3K inhibitor) and paritaprevir (an antiviral) target entirely different pathways, highlighting Orilotimod’s niche in immunomodulation .
Table 2: Pharmacokinetic Snapshot
API Characterization and Stability
This compound’s characterization aligns with FDA guidelines for API sameness, which recommend analyzing ≥3 batches using orthogonal methods (e.g., HPLC, mass spectrometry) . Its storage at -20°C ensures stability, whereas simpler salts like KI degrade under light, requiring dark storage .
Q & A
Q. What frameworks guide the ethical integration of patient-reported outcomes (PROs) in this compound clinical trials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
